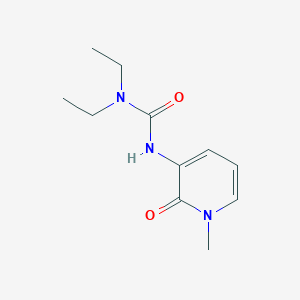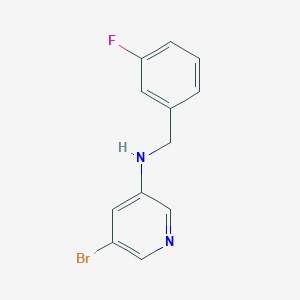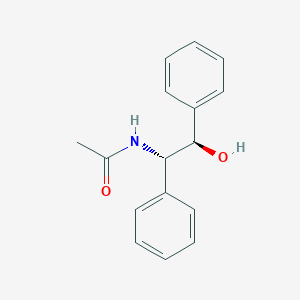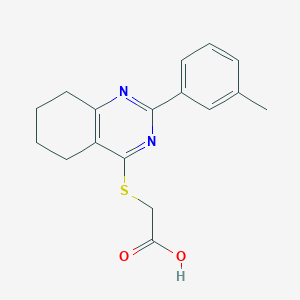
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea, also known as DMU, is a synthetic compound that has gained significant attention in the field of scientific research. DMU is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the production of pyrimidine nucleotides.
作用机制
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea inhibits DHODH, which is an enzyme involved in the de novo synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential building blocks for DNA and RNA synthesis, making DHODH a critical enzyme for cell proliferation. 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea binds to the ubiquinone-binding site of DHODH, preventing the transfer of electrons and ultimately inhibiting the enzyme's activity. This inhibition leads to a decrease in pyrimidine nucleotide synthesis and a subsequent reduction in cell proliferation.
Biochemical and Physiological Effects:
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has been shown to have significant biochemical and physiological effects. In addition to its inhibition of DHODH, 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has also been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as Crohn's disease and ulcerative colitis.
实验室实验的优点和局限性
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has several advantages for lab experiments. It is a potent inhibitor of DHODH, making it an effective tool for studying the enzyme's function. 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea is also relatively stable and easy to synthesize, making it readily available for research purposes. However, 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when using 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea in lab experiments to ensure accurate results.
未来方向
There are several future directions for research on 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea. One area of interest is the development of 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea analogs with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea's potential as a treatment for other diseases, such as viral infections and neurological disorders. Additionally, there is a need for further studies to elucidate the mechanisms underlying 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea's anticancer and immunosuppressive effects. Overall, 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has significant potential as a therapeutic agent and a valuable tool for scientific research.
合成方法
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea can be synthesized using a multi-step synthetic route, which involves the reaction of 2-acetylpyridine with ethyl carbamate in the presence of sodium ethoxide to form 1-methyl-2-oxopyridin-3-yl carbamate. This intermediate is then reacted with diethylamine to form 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea.
科学研究应用
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and autoimmune diseases. DHODH is essential for the proliferation of cancer cells and the activation of immune cells, making it an attractive target for drug development. 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has shown promising results in preclinical studies, demonstrating antitumor activity in various cancer cell lines and animal models. It has also been shown to have immunosuppressive effects, making it a potential treatment option for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
1,1-diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-4-14(5-2)11(16)12-9-7-6-8-13(3)10(9)15/h6-8H,4-5H2,1-3H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIFWMVICVPYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=CN(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1h-Pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B7590973.png)


![2-[(4-Methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591002.png)


![N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7591025.png)

![1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7591037.png)
![N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7591054.png)

![1-[2-(Ethoxymethyl)phenyl]-3-(3-ethoxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7591074.png)
![N-[4-(5-propan-2-yl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7591076.png)